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Introduction
CAP1-6D is a synthetic, modified peptide epitope derived from the human carcinoembryonic

antigen (CEA), a tumor-associated antigen overexpressed in a majority of pancreatic and other

adenocarcinomas. The native CEA epitope, known as CAP1, has the amino acid sequence

YLSGANLNL. Due to immune tolerance against this self-antigen, its immunogenicity is limited.

The CAP1-6D variant is an "altered peptide ligand" where the asparagine (N) at position 6 has

been substituted with aspartic acid (D), resulting in the sequence YLSGADLNL. This

modification has been shown to enhance the peptide's binding to the HLA-A2 molecule and

increase its immunogenicity, thereby enabling it to bypass immune tolerance and elicit a more

robust cytotoxic T-lymphocyte (CTL) response against CEA-expressing tumor cells.[1] This

technical guide provides a comprehensive overview of the CAP1-6D peptide, including its

mechanism of action, quantitative data from clinical studies, and detailed experimental

protocols relevant to its study and application in cancer immunotherapy.

Data Presentation
The immunogenicity of the CAP1-6D peptide has been evaluated in clinical trials, primarily in

patients with pancreatic adenocarcinoma. The data below summarizes the dose-dependent T-

cell response observed in a randomized phase I study.
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Table 1: Dose-Dependent T-Cell Response to CAP1-6D
Vaccine

Dosage
Arm

Peptide
Dose (µg)

Number of
Patients
(Evaluable)

T-Cell
Response
Rate (%)

Mean Peak
IFN-γ
ELISPOT
Response
(spots per
10⁴ CD8⁺
cells)

Median
Peak IFN-γ
ELISPOT
Response
(spots per
10⁴ CD8⁺
cells)

A 10 5 20 37 11

B 100 5 60 148 52

C 1000 4 100 248 271

Data extracted from a randomized pilot phase I study in patients with pancreatic

adenocarcinoma.[1][2][3]

Mechanism of Action: Altered Peptide Ligand and T-
Cell Activation
The enhanced immunogenicity of CAP1-6D is attributed to its function as an altered peptide

ligand. The substitution at position 6 improves the peptide's interaction with the T-cell receptor

(TCR) without compromising its binding to the HLA-A2 molecule, leading to a more potent

activation of CEA-specific T-cells.

Signaling Pathway for T-Cell Activation
The following diagram illustrates the general signaling pathway initiated by the interaction of a

peptide-MHC complex, such as CAP1-6D-HLA-A2, with the T-cell receptor on a CD8+ T-cell.
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Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments

related to the study of the CAP1-6D peptide.

Solid-Phase Peptide Synthesis (SPPS) of CAP1-6D
(YLSGADLNL)
This protocol describes a general method for synthesizing the CAP1-6D peptide using Fmoc

(9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

Fmoc-L-Leu-Wang resin (or similar)
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Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-

Gly-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Asn(Trt)-OH)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HATU

Activation base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane)

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Cold diethyl ether

RP-HPLC system for purification

Protocol:

Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes in a peptide

synthesis vessel.

Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine/DMF solution and agitate for 5 minutes.

Drain and repeat the piperidine treatment for 15 minutes.

Wash the resin thoroughly with DMF (5-7 times).

Amino Acid Coupling:

In a separate vessel, dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA

(6 eq.) in DMF.

Add the activated amino acid solution to the resin.
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Agitate for 1-2 hours at room temperature.

Perform a Kaiser test to confirm complete coupling.

Wash the resin with DMF (3-5 times) and DCM (3-5 times).

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the

sequence (N, L, D, A, G, S, L, Y).

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection

(step 2).

Cleavage and Deprotection:

Wash the peptide-resin with DCM and dry under vacuum.

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

Filter the resin and collect the TFA solution containing the cleaved peptide.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

Purify the peptide by preparative RP-HPLC using a C18 column and an appropriate

acetonitrile/water gradient.

Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.

Lyophilize the pure fractions to obtain the final peptide product.

Vaccine Formulation with Montanide ISA-51 and GM-
CSF
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This protocol describes the emulsification of the CAP1-6D peptide for vaccine administration,

as performed in clinical trials.[1]

Materials:

Lyophilized CAP1-6D peptide

Sterile saline (0.9% NaCl)

Sargramostim (GM-CSF)

Montanide ISA-51 adjuvant

Two sterile Luer-lock syringes

A sterile three-way stopcock or mixing connector

Protocol:

Peptide Reconstitution: Reconstitute the lyophilized CAP1-6D peptide to the desired

concentration (e.g., 10 µg, 100 µg, or 1000 µg) in a specific volume of sterile saline (e.g., 0.9

ml).

Addition of GM-CSF: Add the specified dose of GM-CSF (e.g., 250 µg) to the peptide

solution.

Syringe Preparation:

Draw the aqueous phase (peptide + GM-CSF) into one syringe.

Draw an equal volume of Montanide ISA-51 into the second syringe.

Emulsification:

Connect the two syringes via the mixing connector.

Perform the emulsification by passing the contents back and forth between the two

syringes for a defined number of cycles (e.g., 40-50 cycles) until a stable, milky-white
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emulsion is formed.

The stability of the emulsion can be tested by dropping a small amount into a beaker of

water; a stable water-in-oil emulsion will not disperse.

Administration: The final emulsion is drawn into a single syringe for immediate administration

to the patient (e.g., subcutaneously in the proximal thigh).

IFN-γ ELISPOT Assay for T-Cell Response
This protocol outlines a method for quantifying the frequency of CAP1-6D-specific IFN-γ-

secreting T-cells from patient peripheral blood mononuclear cells (PBMCs).

Materials:

96-well PVDF-membrane ELISPOT plates

Anti-human IFN-γ capture antibody

Biotinylated anti-human IFN-γ detection antibody

Streptavidin-Alkaline Phosphatase (or HRP)

BCIP/NBT (or other suitable substrate)

PBMCs isolated from patient blood

CAP1-6D peptide and wild-type CAP1 peptide

Positive control (e.g., Phytohemagglutinin - PHA)

Negative control (medium alone)

Complete RPMI medium

Protocol:

Plate Coating:
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Pre-wet the ELISPOT plate wells with 35% ethanol for 1 minute, then wash 5 times with

sterile water.

Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

Plate Blocking:

Wash the plate to remove excess capture antibody.

Block the wells with complete RPMI medium for at least 2 hours at 37°C to prevent non-

specific binding.

Cell Plating and Stimulation:

Thaw cryopreserved PBMCs and allow them to rest.

Resuspend PBMCs in complete RPMI medium.

Add 2 x 10⁵ PBMCs to each well.

Add the stimulating agents to the appropriate wells:

CAP1-6D peptide (e.g., 10 µg/ml)

Wild-type CAP1 peptide (e.g., 10 µg/ml)

Positive control (PHA)

Negative control (medium)

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Detection:

Wash the plate to remove the cells.

Add the biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2

hours at room temperature.
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Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour.

Spot Development:

Wash the plate thoroughly.

Add the substrate solution and monitor for spot development.

Stop the reaction by washing with distilled water.

Analysis:

Allow the plate to dry completely.

Count the spots in each well using an automated ELISPOT reader.

The number of specific T-cells is calculated by subtracting the number of spots in the

negative control wells from the number of spots in the peptide-stimulated wells. The

results are typically expressed as spot-forming cells (SFCs) per 10⁴ or 10⁶ PBMCs.

Experimental Workflow Diagram
The following diagram illustrates the overall workflow from patient sample collection to the

analysis of the T-cell immune response.
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ELISPOT Assay Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. WO2015092746A1 - Method for emulsifying a triepitope peptide with montanide and kits
for performing the same - Google Patents [patents.google.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the CAP1-6D Peptide
(YLSGADLNL)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574956#cap1-6d-amino-acid-sequence-ylsgadlnl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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